molecular formula C5H8N4O2 B1312716 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1142201-78-2

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1312716
M. Wt: 156.14 g/mol
InChI Key: FJTQFNMCDOXSTE-UHFFFAOYSA-N
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Patent
US07897607B2

Procedure details

To a mixture containing 10.0 g (62.28 mmol) of 6-chloro-3-methyluracil in 200 ml of ethanol was added 13.70 ml (436.50 mmol) of hydrazine. The mixture was heated to 75° C. under a nitrogen atmosphere overnight. The solids were filtered, washed with ethanol and dried to afford 9.70 g (99.74%) of product as a pale yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Yield
99.74%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.[NH2:11][NH2:12]>C(O)C>[NH:11]([C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1)[NH2:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 99.74%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.